Cas no 1016163-89-5 (Methyl 5-bromo-2-formylbenzoate)
Methyl 5-bromo-2-formylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-bromo-2-formylbenzoate
- methyl 2-formyl-5-bromobenzoate
- 5-Bromo-2-formyl-benzoic acid methyl ester
- Benzoic acid, 5-bromo-2-formyl-, methyl ester
- Methyl 5-bromo-2-formylbenzoate, 98%
- ZYGJVCDDZZSSEE-UHFFFAOYSA-N
- SY234186
- 2-Formyl-5-bromobenzoic acid methyl ester
- AB0047018
- Z6364
- ST24047977
- Methyl 5-bromo-2-formylbenzoate, AldrichCPR
- Methyl5-bromo-2-formylbenzoate
- DTXSID40697534
- MFCD16036575
- SCHEMBL15009851
- AS-41345
- 1016163-89-5
- DA-48371
- CS-0103320
- AKOS016008260
-
- MDL: MFCD16036575
- Inchi: 1S/C9H7BrO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3
- InChI Key: ZYGJVCDDZZSSEE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C=O)=C(C(=O)OC)C=1
Computed Properties
- Exact Mass: 241.95800
- Monoisotopic Mass: 241.95786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 43.4
Experimental Properties
- Density: 1.566±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.7 g/l) (25 º C),
- PSA: 43.37000
- LogP: 2.04820
Methyl 5-bromo-2-formylbenzoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Methyl 5-bromo-2-formylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M296373-25mg |
Methyl 5-bromo-2-formylbenzoate |
1016163-89-5 | 25mg |
$87.00 | 2023-05-18 | ||
| TRC | M296373-50mg |
Methyl 5-bromo-2-formylbenzoate |
1016163-89-5 | 50mg |
$138.00 | 2023-05-18 | ||
| TRC | M296373-100mg |
Methyl 5-bromo-2-formylbenzoate |
1016163-89-5 | 100mg |
$207.00 | 2023-05-18 | ||
| TRC | M296373-250mg |
Methyl 5-bromo-2-formylbenzoate |
1016163-89-5 | 250mg |
$362.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M44090-250mg |
Methyl 5-bromo-2-formylbenzoate |
1016163-89-5 | 250mg |
¥336.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M44090-1g |
Methyl 5-bromo-2-formylbenzoate |
1016163-89-5 | 1g |
¥916.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M44090-100mg |
Methyl 5-bromo-2-formylbenzoate |
1016163-89-5 | 100mg |
¥236.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M44090-5g |
Methyl 5-bromo-2-formylbenzoate |
1016163-89-5 | 5g |
¥3826.0 | 2021-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178753-1g |
Methyl 5-bromo-2-formylbenzoate |
1016163-89-5 | 97% | 1g |
¥1158.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178753-250mg |
Methyl 5-bromo-2-formylbenzoate |
1016163-89-5 | 97% | 250mg |
¥422.90 | 2023-09-01 |
Methyl 5-bromo-2-formylbenzoate Suppliers
Methyl 5-bromo-2-formylbenzoate Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Methyl 5-bromo-2-formylbenzoate
Recent Advances in the Application of Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5) in Chemical Biology and Pharmaceutical Research
Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5) is a key intermediate in organic synthesis and pharmaceutical development, particularly in the construction of heterocyclic compounds and bioactive molecules. Recent studies have highlighted its versatility as a building block for the synthesis of novel drug candidates, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This research brief consolidates the latest findings on the applications and synthetic utility of this compound, with a focus on its role in medicinal chemistry and chemical biology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Methyl 5-bromo-2-formylbenzoate as a precursor for the development of selective JAK3 inhibitors. The researchers employed a multi-step synthesis approach, where the formyl group served as a handle for subsequent condensation reactions with various hydrazine derivatives. The resulting compounds exhibited nanomolar potency against JAK3, with improved selectivity profiles compared to existing therapeutics. This work underscores the compound's value in targeting protein kinases, a crucial class of drug targets in autoimmune diseases and cancer.
In the field of antimicrobial research, a team from the University of Cambridge reported the incorporation of Methyl 5-bromo-2-formylbenzoate into novel quinolone derivatives (2024, Bioorganic & Medicinal Chemistry Letters). The bromo substituent at the 5-position proved essential for facilitating palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular scaffold. Several analogs displayed potent activity against multidrug-resistant Staphylococcus aureus strains, with MIC values as low as 0.5 μg/mL. These findings highlight the compound's potential in addressing the growing threat of antibiotic resistance.
The synthetic versatility of Methyl 5-bromo-2-formylbenzoate has been further demonstrated in recent work on PROTAC (Proteolysis Targeting Chimera) development. A 2024 study in ACS Chemical Biology detailed its use as a key fragment in the construction of BET protein degraders. The formyl group allowed for efficient conjugation to E3 ligase ligands via reductive amination, while the bromo substituent enabled late-stage diversification through cross-coupling chemistry. The resulting PROTAC molecules showed improved cellular permeability and degradation efficiency compared to previous generations.
From a chemical biology perspective, researchers have exploited the reactivity of Methyl 5-bromo-2-formylbenzoate to develop fluorescent probes for cellular imaging. A recent publication in Chemical Communications (2024) described its conversion into a series of benzimidazole-based fluorophores through condensation with o-phenylenediamine derivatives. These probes exhibited excellent photostability and were successfully applied to monitor lysosomal pH changes in live cells, demonstrating the compound's utility beyond traditional medicinal chemistry applications.
The commercial availability and synthetic accessibility of Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5) continue to make it a valuable tool for drug discovery programs. Recent process chemistry advancements have improved its large-scale production, with several pharmaceutical companies incorporating it into their lead optimization workflows. As evidenced by these studies, its unique combination of reactive functional groups (bromo and formyl) provides multiple vectors for structural modification, making it particularly valuable in fragment-based drug design and combinatorial chemistry approaches.
Looking forward, the applications of Methyl 5-bromo-2-formylbenzoate are expected to expand further with the growing interest in targeted protein degradation and covalent inhibitor design. Its compatibility with modern synthetic methodologies, including photoredox catalysis and continuous flow chemistry, positions it as a versatile building block for next-generation therapeutics. Researchers are particularly excited about its potential in the development of bifunctional molecules that can simultaneously engage multiple biological targets, a promising strategy for addressing complex diseases.
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